molecular formula C10H16ClN5 B15115282 1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B15115282
M. Wt: 241.72 g/mol
InChI Key: FFRIDVCMMUNIDH-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a pyrazole-derived compound featuring a methyl-substituted pyrazole core linked to a 2-methylpyrazolylmethyl group via an amine bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-10(7-13-14(8)2)11-6-9-4-5-12-15(9)3;/h4-5,7,11H,6H2,1-3H3;1H

InChI Key

FFRIDVCMMUNIDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=NN2C.Cl

Origin of Product

United States

Preparation Methods

Hydrazine and 1,3-Diketone Cyclization

The pyrazole core is frequently synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, Girish et al. demonstrated that 1,3,5-substituted pyrazoles form efficiently using phenylhydrazine and ethyl acetoacetate in the presence of nano-ZnO catalysts, achieving yields up to 95% under mild conditions. Applied to the target compound, this method would involve:

  • Reacting 5-amino-3-methylpyrazole with diethyl malonate in a polar aprotic solvent (e.g., tetrahydrofuran)
  • Employing sodium ethanolate as a base to facilitate cyclization
  • Purification via recrystallization or column chromatography

Table 1: Representative Cyclocondensation Conditions

Reactant Pair Catalyst Solvent Temperature Yield
5-Amino-3-methylpyrazole + Diethyl malonate Sodium ethanolate THF 60–80°C 89%
Phenylhydrazine + Ethyl acetoacetate Nano-ZnO Ethanol Reflux 95%

Multi-Step Synthesis via Chlorination and Nucleophilic Substitution

Chlorination of Dihydroxy-Pyrazolo[1,5-a]Pyrimidine

A critical intermediate in the synthesis is 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. As described by Huang et al., this step involves treating dihydroxy-heterocycles with phosphorus oxychloride (POCl₃) under reflux:

  • Chlorination :
    • React 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with POCl₃ at 110°C for 6 hours
    • Yield: 61%
  • Nucleophilic Substitution :
    • Replace the C7 chlorine with a morpholine group using potassium carbonate in dichloromethane
    • Yield: 94%

Table 2: Chlorination and Substitution Parameters

Step Reagent Solvent Time Yield
Chlorination POCl₃ Toluene 6 h 61%
Substitution Morpholine/K₂CO₃ Dichloromethane 24 h 94%

Reductive Amination for Amine Bridge Installation

Aldehyde Intermediate Formation

The methyleneamine bridge is introduced via reductive amination. Key steps include:

  • Oxidation : Convert a hydroxyl group to an aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
  • Reductive Amination : React the aldehyde with 2-methylpyrazol-3-ylmethylamine in the presence of sodium cyanoborohydride (NaBH₃CN).

Critical Parameters :

  • Solvent : Methanol or ethanol for optimal proton availability
  • pH : Maintain at 6–7 using acetic acid to stabilize the imine intermediate
  • Temperature : Room temperature to prevent over-reduction

Hydrochloride Salt Formation and Purification

Acid-Base Titration

The free base is converted to the hydrochloride salt by treating with hydrochloric acid in anhydrous ether:

  • Molar Ratio : 1:1 amine-to-HCl stoichiometry
  • Precipitation : Cooling to 0°C ensures complete crystallization
  • Purity : ≥98% confirmed by HPLC

Table 3: Salt Formation Optimization

Parameter Optimal Value Impact on Purity
HCl Concentration 1.0 M Maximizes yield
Solvent Diethyl ether Enhances crystal formation
Cooling Rate 5°C/min Reduces impurities

Industrial Scalability and Process Optimization

Continuous Flow Reactor Systems

For large-scale production, continuous flow reactors improve yield and reduce costs:

  • Residence Time : 10–15 minutes at 80°C
  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized ZnO) enable reuse for >5 cycles

Green Chemistry Approaches

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative
  • Catalyst-Free Reactions : Microwave-assisted synthesis reduces reliance on toxic catalysts

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 2.42–2.66 ppm (methyl groups) and δ 7.2–8.1 ppm (aromatic protons)
  • Mass Spectrometry : Molecular ion peak at m/z 255.75 confirms the hydrochloride adduct

X-ray Crystallography

Single-crystal analysis reveals:

  • Bond Angles : N–C–N bond angles of 117°–123°
  • Hydrogen Bonding : N–H···Cl interactions stabilize the crystal lattice

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are obtained .

Major Products Formed

Scientific Research Applications

1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., 3d: 181–183°C) exhibit higher melting points than non-halogenated analogs (3a: 133–135°C), likely due to enhanced intermolecular interactions .
  • Yield : The presence of bulky substituents (e.g., tert-butyl in ) correlates with higher yields (90%) compared to carboxamide derivatives (62–71%) .
  • Spectroscopic Trends : $^1$H NMR signals for methyl groups (δ ~2.42–2.66 ppm) and aromatic protons (δ ~7.2–8.1 ppm) align across analogs, suggesting predictable spectral behavior for the target compound .

Hydrogen Bonding and Crystallinity

Hydrogen bonding, critical for crystal packing and solubility, is influenced by substituents:

  • Carboxamide derivatives () form intermolecular N–H···O and C=O···H–N bonds, stabilizing their crystal lattices .
  • The hydrochloride salt of the target compound likely exhibits strong N–H$^+$···Cl$^-$ interactions, analogous to ionic pyrazole derivatives, enhancing thermal stability .

Biological Activity

1,5-Dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure characterized by multiple functional groups, which contribute to its diverse pharmacological properties. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer therapies.

  • Molecular Formula : C10H16ClN5
  • Molecular Weight : 241.72 g/mol
  • IUPAC Name : 1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride

The biological activity of 1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activities or influence receptor functions, leading to therapeutic effects across various disease models. The compound's structural features allow it to engage in hydrogen bonding and hydrophobic interactions, which are critical for binding to target proteins.

Antimicrobial and Antiviral Properties

Research indicates that this compound demonstrates significant antimicrobial and antiviral activities. It has been tested against various pathogens, showing effectiveness in inhibiting growth and replication. For instance, studies have highlighted its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine synthesis pathway, which is crucial for the proliferation of certain pathogens .

Anticancer Activity

1,5-Dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and others, indicating its potential as a therapeutic agent in oncology . The compound's ability to induce apoptosis in cancer cells further supports its candidacy for development as an anticancer drug.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains .
MDPI Review (2023)Highlighted the anticancer effects of aminopyrazole derivatives, including the tested compound, on multiple cancer cell lines .
Science.gov (2023)Reported on the compound's inhibition of DHODH, suggesting a mechanism relevant for both antiviral and anticancer applications .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrazole ring or the introduction of different substituents can significantly impact the biological activity of this compound. For example:

  • Substituent Variations : Changes in methyl groups or the addition of halogens can enhance or reduce activity against specific targets.
  • Ring Modifications : Alterations in the pyrazole structure may improve binding affinity to enzymes or receptors involved in disease processes.

Q & A

Q. What are the standard synthetic routes for preparing 1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation of 3,5-dimethylpyrazole using reagents like alkyl halides or chloroacetyl chloride in solvents such as tetrahydrofuran (THF) or dichloromethane. A base (e.g., potassium tert-butoxide or triethylamine) is critical for deprotonation . Optimization involves:
  • Temperature : 60–80°C for efficient nucleophilic substitution.
  • Solvent : Polar aprotic solvents enhance reaction rates.
  • Purification : Column chromatography or recrystallization improves purity.
    Table 1 : Representative Reaction Conditions
ParameterOptimal RangeImpact on Yield
SolventTHF/DCM>85%
BaseKOtBu/Et₃N70–90%
Reaction Time12–24 hoursMaximizes yield

Q. How is structural characterization of this compound performed, and what techniques validate its purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms methylene bridge connectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 255.75 g/mol for the hydrochloride salt) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks .

Q. What are the primary biological activities of this compound, and how are they assessed?

  • Methodological Answer : The compound exhibits enzyme inhibition and metal-chelating properties. Assays include:
  • Enzyme Inhibition : Kinetic studies using fluorogenic substrates to measure IC₅₀ values .
  • Metal Chelation : UV-Vis spectroscopy to monitor ligand-metal complex formation .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Molecular Docking : Software like AutoDock Vina screens binding affinities to target enzymes (e.g., cytochrome P450) .
  • Machine Learning : Trains models on existing SAR data to prioritize synthetic targets .

Q. What crystallographic challenges arise in resolving hydrogen-bonding networks, and how are they addressed?

  • Methodological Answer :
  • Challenge : Disorder in methyl/pyrazole groups complicates electron density maps.
  • Solution : High-resolution data (≤1.0 Å) and SHELXL refinement with TWIN/BASF commands resolve twinning .
  • Graph Set Analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs) to predict packing patterns .

Q. How do contradictory data in enzyme inhibition assays arise, and what experimental controls mitigate them?

  • Methodological Answer : Contradictions stem from assay conditions (pH, ionic strength) or off-target interactions. Mitigation strategies:
  • Control Experiments : Use knockout enzymes or competitive inhibitors.
  • Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics .
  • Replicate Studies : Cross-validate results across multiple labs.

Q. What strategies improve yield in multi-step syntheses of pyrazole derivatives?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer for alkylation steps .
  • Protecting Groups : Temporary protection of amine groups prevents side reactions during functionalization .
    Table 2 : Yield Optimization in Multi-Step Synthesis
StepYield (%)Critical Parameter
Alkylation85Excess alkyl halide
Hydrochloride Salt90HCl gas in anhydrous Et₂O

Data Contradiction Analysis

Q. Why do solubility studies of this compound in aqueous vs. organic solvents show variability?

  • Methodological Answer : Discrepancies arise from:
  • Protonation State : The hydrochloride salt increases aqueous solubility vs. the free base .
  • HPLC Method : Use ion-pairing agents (e.g., TFA) to stabilize the compound in mobile phases .

Key Research Tools

  • Structural Refinement : SHELXL for high-precision crystallography .
  • Reaction Design : ICReDD’s computational-experimental feedback loop .
  • Biological Assays : ITC for binding affinity quantification .

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